6-Mercaptohexanoic acid (MHA) finds significant application in scientific research for the synthesis of nanoparticles, particularly gold nanoparticles. Its thiol group (-SH) has a high affinity for gold surfaces, allowing MHA to bind strongly to gold atoms and act as a stabilizing agent during the nanoparticle formation process []. This prevents the nanoparticles from aggregating and ensures their uniform size distribution, crucial for various research applications [].
MHA is also used to create self-assembled monolayers (SAMs) on gold surfaces. SAMs are ordered assemblies of molecules formed through spontaneous chemisorption on a substrate. MHA, due to its thiol group, readily chemisorbs onto gold surfaces, forming well-defined and densely packed monolayers []. These SAMs can be used to modify the surface properties of gold, such as wettability, electrical conductivity, and biocompatibility, tailoring them for various research purposes [].
Beyond its role in nanoparticle synthesis and SAM formation, MHA has been explored in other research areas, including:
6-Mercaptohexanoic acid is an organosulfur compound with the molecular formula C₆H₁₂O₂S. It features a thiol group (-SH) and a carboxylic acid group (-COOH), making it a member of the thiol and carboxylic acid functional groups. This compound appears as a colorless liquid and has a molecular weight of 148.22 g/mol. Its boiling point is approximately 273.05 °C, although specific melting point data is not available . The presence of the thiol group allows it to participate in various
These reactions make 6-Mercaptohexanoic acid useful in synthetic organic chemistry and materials science.
Several methods exist for synthesizing 6-Mercaptohexanoic acid:
These methods vary in complexity and yield, often depending on the desired purity and scale of production.
6-Mercaptohexanoic acid has several notable applications:
Interaction studies involving 6-Mercaptohexanoic acid often focus on its role in stabilizing nanoparticles and its interactions with biological molecules. For instance, studies have shown that it enhances the dispersion of gold nanoparticles in aqueous solutions, which is critical for applications in drug delivery and imaging . Additionally, its interactions with proteins and enzymes are being explored to understand its potential as a biochemical tool.
Several compounds share structural similarities with 6-Mercaptohexanoic acid, including:
Compound | Formula | Unique Features |
---|---|---|
6-Mercaptohexanoic Acid | C₆H₁₂O₂S | Longer carbon chain; dual functionality |
2-Mercaptoethanol | C₂H₆OS | Smaller size; primarily used as a reducing agent |
3-Mercaptopropionic Acid | C₃H₈O₂S | Shorter chain; used similarly as a capping agent |
Thioacetic Acid | C₂H₄OS | Thioester; lacks carboxylic functionality |
The uniqueness of 6-Mercaptohexanoic acid lies in its combination of both thiol and carboxylic functionalities, allowing it to participate in diverse
Thiol-ene click chemistry has emerged as one of the most efficient and reliable methods for synthesizing 6-mercaptohexanoic acid and related thiol compounds [9] [38]. This approach leverages the radical-mediated addition of thiols to alkenes, providing high yields and excellent selectivity under mild reaction conditions [39] [40].
The thiol-ene reaction mechanism proceeds through a characteristic chain process involving initiation, propagation, and termination steps [9]. Photochemical initiation is the most commonly employed method, utilizing ultraviolet light to generate thiyl radicals from suitable photoinitiators [41]. The reaction exhibits anti-Markovnikov selectivity, ensuring regiospecific addition of the thiol group to the alkene substrate [38].
Recent studies have demonstrated that photoinitiated thiol-ene reactions can achieve completion in remarkably short timeframes, often within seconds to minutes under optimal conditions [41]. The reaction kinetics follow a Gaussian profile under light-limited conditions, with an observable induction period followed by exponential conversion of reactants to products [41].
Table 1: Optimization Parameters for Thiol-Ene Synthesis of 6-Mercaptohexanoic Acid
Parameter | Optimal Range | Yield Impact |
---|---|---|
Light Intensity | 4-18 mW/cm² | 85-95% conversion [41] |
Reaction Time | 30-150 seconds | >90% completion [41] |
Thiol:Alkene Ratio | 1:1 to 2:1 | Maximum efficiency at 2:1 [41] |
Temperature | 20-25°C | Ambient conditions preferred [9] |
The versatility of thiol-ene chemistry extends to various initiator systems, including 2,2-dimethoxy-2-phenylacetophenone and other photoinitiators [41]. Under aqueous conditions, tert-butyl hydroperoxide has proven effective as a water-soluble radical initiator, enabling environmentally friendly synthesis protocols [57].
Nucleophilic substitution reactions represent the most traditional and widely employed method for synthesizing 6-mercaptohexanoic acid [17] [19]. The standard protocol involves the displacement of halide ions from 6-bromohexanoic acid using thiourea as the nucleophilic sulfur source [2] [17].
The substitution mechanism proceeds through formation of an intermediate alkyl isothiourea salt, which subsequently undergoes hydrolysis under basic conditions to yield the desired thiol product [17] [19]. This two-step process effectively circumvents the formation of unwanted disulfide byproducts that commonly occur with direct thiolate substitution [17].
A representative synthesis protocol involves refluxing 6-bromohexanoic acid with thiourea in 1,4-dioxane at 80°C for 4 hours [2]. The reaction mixture is then cooled, the solvent removed under vacuum, and the pH adjusted to 4 using dilute hydrochloric acid [2]. The thiol product is extracted with dichloromethane, dried over sodium sulfate, and concentrated to yield 6-mercaptohexanoic acid as a yellow oil [2].
Table 2: Substitution Reaction Conditions and Yields
Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
6-Bromohexanoic acid | Thiourea | 1,4-Dioxane | 80 | 4 | 75 [2] |
6-Bromohexanoic acid | Sodium hydrosulfide | Ethanol | 78 | 6 | 68 [17] |
6-Chlorohexanoic acid | Thiourea | DMF | 100 | 8 | 62 [19] |
The reaction conditions significantly influence both yield and purity of the final product [53]. Optimal thiourea to alkyl halide ratios typically range from 1.2:1 to 1.5:1, with higher ratios improving conversion but potentially complicating purification [53]. Temperature control is critical, as excessive heating can lead to decomposition and formation of unwanted side products [17].
Alternative nucleophiles such as sodium hydrosulfide can also be employed, though yields are generally lower compared to the thiourea method [17] [19]. The choice of solvent plays a crucial role in reaction efficiency, with polar aprotic solvents like dimethylformamide and 1,4-dioxane providing superior results compared to protic solvents [17].
Industrial production of 6-mercaptohexanoic acid requires scalable synthetic methods that balance efficiency, cost-effectiveness, and environmental considerations [22] [25]. Large-scale synthesis typically employs continuous flow processes and optimized reaction conditions to maximize throughput while minimizing waste generation [22].
The most commercially viable approach involves the reaction of unsaturated carboxylic acid precursors with hydrogen sulfide or metal hydrosulfide salts under controlled conditions [22]. This method utilizes readily available starting materials and produces minimal byproducts, making it suitable for industrial implementation [22].
Process optimization studies have identified key parameters for large-scale production, including reactor design, heat transfer efficiency, and product separation protocols [22]. Continuous stirred-tank reactors operating at moderate temperatures (60-80°C) and atmospheric pressure provide optimal conditions for sustained production [25].
Table 3: Industrial Production Parameters
Process Variable | Specification | Economic Impact |
---|---|---|
Reactor Volume | 1000-5000 L | Production capacity: 100-500 kg/batch [20] |
Operating Temperature | 60-80°C | Energy efficiency optimized [25] |
Catalyst Loading | 0.1-0.5 mol% | Minimal catalyst consumption [22] |
Conversion Rate | >95% | Reduced raw material costs [22] |
Industrial purification methods focus on distillation under reduced pressure to prevent thermal decomposition of the thiol product [25] [50]. Vacuum distillation at pressures below 10 mmHg allows for efficient separation while maintaining product integrity [47] [50].
Commercial suppliers such as American Elements and Sigma-Aldrich offer 6-mercaptohexanoic acid in various purity grades, ranging from 90% to 99.999% [20] [32]. The availability of high-purity material reflects the maturity of industrial production processes and the compound's importance in research and commercial applications [20].
Purification of 6-mercaptohexanoic acid presents unique challenges due to the compound's tendency to form disulfide bonds and its susceptibility to oxidation [27] [30]. Effective purification protocols must address these stability concerns while achieving the desired purity levels for specific applications [29].
Vacuum distillation represents the primary purification method for 6-mercaptohexanoic acid, taking advantage of the compound's relatively high boiling point (273.05°C at atmospheric pressure) to separate it from lower-boiling impurities [20] [47]. The distillation is typically performed at reduced pressure (5-20 mmHg) to lower the boiling point and prevent thermal decomposition [47] [50].
Column chromatography provides an alternative purification approach, particularly useful for analytical-scale preparations [29]. Silica gel chromatography using gradient elution with hexane and ethyl acetate can effectively separate 6-mercaptohexanoic acid from structurally similar impurities [29]. The compound typically elutes with an Rf value of approximately 0.5 in 2:1 hexane:ethyl acetate [29].
Table 4: Purification Methods and Efficiency
Method | Conditions | Purity Achieved (%) | Recovery (%) |
---|---|---|---|
Vacuum Distillation | 10 mmHg, 150°C | 95-98 [47] | 85-90 [50] |
Column Chromatography | SiO₂, hex:EtOAc gradient | 98-99 [29] | 75-85 [29] |
Recrystallization | Ethanol/water | 90-95 [27] | 70-80 [27] |
Liquid-Liquid Extraction | DCM/water | 85-90 [28] | 90-95 [28] |
Recrystallization techniques can be employed when the compound is obtained in solid form or when crystalline derivatives are desired [27] [30]. The choice of solvent system is critical, with ethanol-water mixtures providing good results for removing ionic impurities while maintaining product integrity [27].
Quality control measures include spectroscopic analysis using nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure and purity [32]. Gas chromatography-mass spectrometry analysis provides quantitative assessment of impurity levels and product homogeneity [20].
The synthesis of deuterated 6-mercaptohexanoic acid (6-mercaptohexanoic acid-D6) requires specialized synthetic approaches to incorporate deuterium atoms at specific positions within the molecule [36]. This isotopically labeled compound serves as an important analytical standard and research tool for mechanistic studies [36].
The most common approach involves the use of deuterated starting materials in the substitution reaction methodology [36]. Deuterated hexanoic acid derivatives can be prepared through exchange reactions or by starting from deuterium-labeled precursors [35]. The molecular formula of the deuterated analogue is C₆D₆H₆O₂S, with a molecular weight of 154.26 g/mol [36].
Commercial availability of 6-mercaptohexanoic acid-D6 is limited, with specialized suppliers such as LGC Standards offering custom synthesis services [36]. The compound typically requires made-to-order production due to its specialized nature and limited demand [36].
Table 5: Deuterated Analogue Specifications
Property | Value | Reference |
---|---|---|
Molecular Formula | C₆D₆H₆O₂S | [36] |
Molecular Weight | 154.26 g/mol | [36] |
Deuterium Content | 99% D | [35] |
Chemical Purity | >98% | [36] |
Synthetic strategies for deuterated analogues often employ deuterium exchange reactions under basic conditions to replace exchangeable hydrogen atoms [35]. Alternative approaches utilize deuterated reducing agents or deuterium gas in catalytic hydrogenation processes [35].
The characterization of deuterated compounds requires specialized analytical techniques, including deuterium nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry [36]. These methods confirm the incorporation and position of deuterium atoms within the molecular structure [35].
Irritant